1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]
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Overview
Description
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] is a synthetic organic compound characterized by its unique structure, which includes two pyrimidinone rings connected by a propane-1,3-diyl linker and substituted with methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] typically involves the reaction of appropriate pyrimidinone derivatives with a propane-1,3-diyl linker under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reaction. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one].
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidinone rings can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogenated compounds, base catalysts like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized pyrimidinone derivatives.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Propane-1,3-diyl)bis[4-tert-butylpyridinium] di(methanesulfonate): Known for its protective effects against nerve agent poisoning.
1,1’-(Propane-1,3-diyl)-bis(3-methyl-1H-imidazolium-1-yl) dihexafluorophosphate: Used in various chemical and industrial applications.
Uniqueness
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] is unique due to its specific substitution pattern and the presence of methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
90032-43-2 |
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Molecular Formula |
C13H16N4O2S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methylsulfanyl-1-[3-(4-methylsulfanyl-2-oxopyrimidin-1-yl)propyl]pyrimidin-2-one |
InChI |
InChI=1S/C13H16N4O2S2/c1-20-10-4-8-16(12(18)14-10)6-3-7-17-9-5-11(21-2)15-13(17)19/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
HNFBSGTUWZLALG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)N(C=C1)CCCN2C=CC(=NC2=O)SC |
Origin of Product |
United States |
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